![molecular formula C15H17NO3S B5880211 N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B5880211.png)
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide, also known as MMS or NSC-348948, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide is not fully understood. However, studies have suggested that N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide may inhibit the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells. CA IX plays a role in regulating the pH of the tumor microenvironment, and inhibition of this enzyme may lead to tumor cell death.
Biochemical and Physiological Effects
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide has been shown to have low toxicity in vitro and in vivo studies. In addition to its anti-cancer properties, N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide has also been studied for its potential use as a tool in neuroscience research. N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide has been shown to inhibit the activity of certain ion channels in neurons, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide is not water-soluble, which may limit its use in certain experiments. In addition, the mechanism of action of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide. One area of interest is the development of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide analogs with improved solubility and potency. Another potential direction is the investigation of the use of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide and its potential applications in neuroscience research.
Conclusion
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide is a chemical compound that has shown promise in scientific research for its potential use as an anti-cancer agent and tool in neuroscience research. While the exact mechanism of action of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide is not fully understood, studies have suggested that it may inhibit the activity of CA IX and certain ion channels in neurons. Further research is needed to fully understand the potential applications of N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide and its analogs in various fields.
Métodos De Síntesis
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide can be synthesized through a multi-step process involving the reaction of 3-chloromethylbenzene with sodium methoxide, followed by reaction with phenylsulfonamide. The final product is obtained through recrystallization and purification steps.
Aplicaciones Científicas De Investigación
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide has been studied for its potential use as an anti-cancer agent. In vitro studies have shown that N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-19-11-14-8-5-9-15(10-14)16-20(17,18)12-13-6-3-2-4-7-13/h2-10,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRIYHZKMRNLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

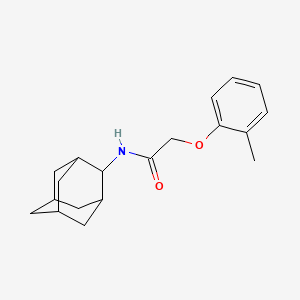
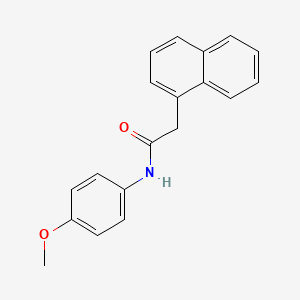
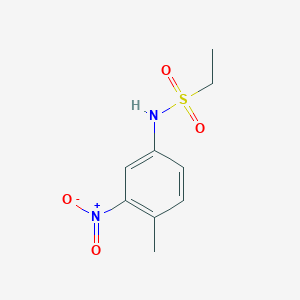
![5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5880162.png)
![2-[(2-chlorobenzoyl)amino]-3-(2-methoxyphenyl)acrylic acid](/img/structure/B5880166.png)
![2-methyl-3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5880172.png)
![N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5880176.png)
![N-(4-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5880181.png)
![5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5880188.png)
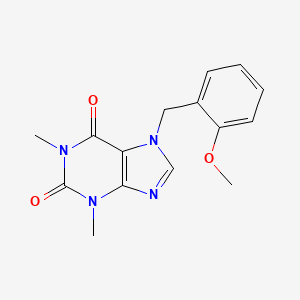
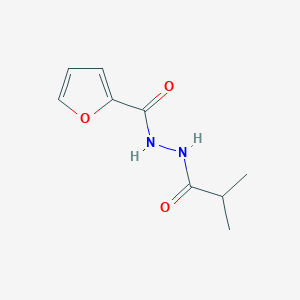
![methyl 5-[(2-ethoxy-4-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5880205.png)
![2-(3,4-dimethoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5880219.png)
![N'-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5880225.png)